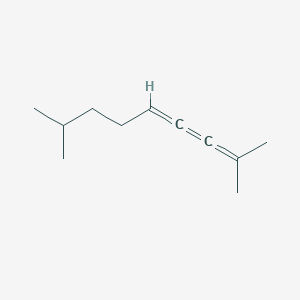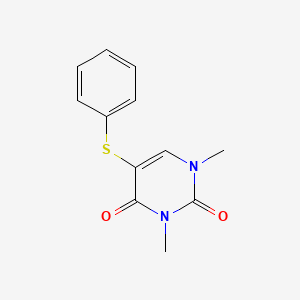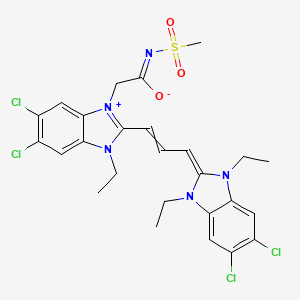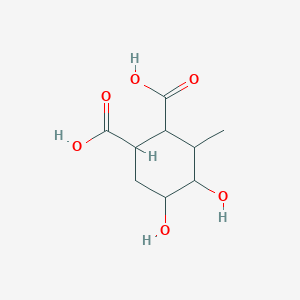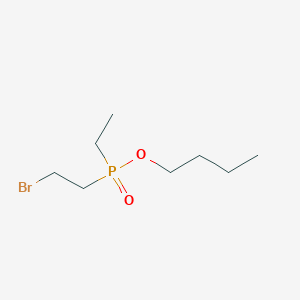
Butyl (2-bromoethyl)ethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound that contains a phosphinate group bonded to a butyl group and a 2-bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-bromoethyl)ethylphosphinate typically involves the reaction of butylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of an intermediate ester, which is then converted to the desired phosphinate compound through a series of steps involving bromination and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where butylphosphinic acid is reacted with 2-bromoethanol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphinate group can be oxidized to form phosphonates or phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of this compound.
Oxidation Reactions: Products include phosphonates or phosphine oxides.
Reduction Reactions: Products include phosphines or phosphine derivatives.
Applications De Recherche Scientifique
Butyl (2-bromoethyl)ethylphosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of butyl (2-bromoethyl)ethylphosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphinate group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.
Comparaison Avec Des Composés Similaires
Butyl (2-bromoethyl)ethylphosphinate can be compared with other similar compounds such as:
Butyl (2-chloroethyl)ethylphosphinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
Ethyl (2-bromoethyl)ethylphosphinate: Similar structure but with an ethyl group instead of a butyl group. The steric and electronic properties may influence its reactivity and applications.
Butyl (2-bromoethyl)methylphosphinate: Similar structure but with a methyl group instead of an ethyl group. The differences in alkyl groups can affect the compound’s properties and uses.
Conclusion
This compound is a versatile organophosphorus compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
56542-06-4 |
|---|---|
Formule moléculaire |
C8H18BrO2P |
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
1-[2-bromoethyl(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3 |
Clé InChI |
KZILHOURSGFKTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


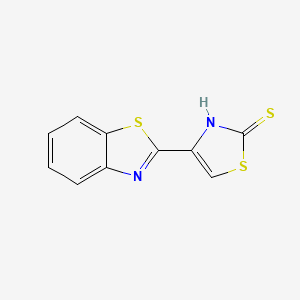

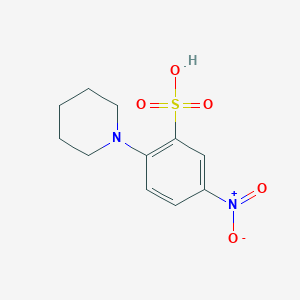
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
